![molecular formula C14H30O2 B1594051 ACETALDEHYDE DI-N-HEXYL ACETAL CAS No. 5405-58-3](/img/structure/B1594051.png)
ACETALDEHYDE DI-N-HEXYL ACETAL
Overview
Description
Hexane, 1,1’-[ethylidenebis(oxy)]bis- is a chemical compound with the molecular formula C14H30O2 and a molecular weight of 230.39 g/mol . It is also known by other names such as 1,1-Di(hexyloxy)ethane and Acetaldehyde, dihexyl acetal . This compound is characterized by its structure, which includes two hexane chains connected by an ethylidene bridge through oxygen atoms.
Preparation Methods
Hexane, 1,1’-[ethylidenebis(oxy)]bis- can be synthesized through the reaction of acetaldehyde with hexanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetal linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hexane, 1,1’-[ethylidenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexane, 1,1’-[ethylidenebis(oxy)]bis- has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in the preparation of biological samples for analysis.
Medicine: It may be involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Hexane, 1,1’-[ethylidenebis(oxy)]bis- involves its ability to act as a solvent and reactant in chemical reactions. Its molecular structure allows it to interact with various molecular targets and pathways, facilitating the formation of desired products in synthetic processes .
Comparison with Similar Compounds
Hexane, 1,1’-[ethylidenebis(oxy)]bis- can be compared with similar compounds such as:
Hexane, 1,1’-[methylenebis(oxy)]bis-: This compound has a similar structure but with a methylene bridge instead of an ethylidene bridge.
Dihexyl ether: This compound has two hexane chains connected by an oxygen atom without any additional bridging groups.
The uniqueness of Hexane, 1,1’-[ethylidenebis(oxy)]bis- lies in its ethylidene bridge, which imparts specific chemical properties and reactivity .
Biological Activity
Acetaldehyde di-n-hexyl acetal, a compound derived from acetaldehyde, has garnered interest due to its potential biological activities and safety profile. This article explores the biological effects, metabolism, and toxicity of this compound, supported by data tables and relevant research findings.
This compound is an aliphatic acetal formed from acetaldehyde and n-hexanol. Its chemical structure allows it to undergo hydrolysis in biological systems, producing acetaldehyde and n-hexanol as metabolites. This hydrolysis is crucial for understanding its biological activity.
Metabolism
The metabolism of this compound primarily involves hydrolysis to yield its constituent aldehyde and alcohol. Studies indicate that aliphatic acetals are rapidly hydrolyzed in simulated gastric fluid, suggesting that similar processes occur in vivo. The resulting acetaldehyde can then be metabolized via the following pathways:
- Oxidation to Acetic Acid : Acetaldehyde is oxidized by aldehyde dehydrogenase (ALDH) to acetic acid.
- Conjugation with Glutathione : Acetaldehyde can also undergo conjugation reactions, which may mitigate its toxic effects.
Genotoxicity and Toxicity Assessments
Research has evaluated the genotoxic potential of this compound through various assays:
- Ames Test : No mutagenic effects were observed when Salmonella typhimurium strains were treated with concentrations up to 5000 µg/plate, indicating a lack of genotoxicity .
- Micronucleus Test : In vitro studies showed no clastogenic activity, suggesting that this compound does not induce chromosomal damage .
Repeated Dose and Reproductive Toxicity
The compound was assessed for repeated dose toxicity using the Threshold of Toxicological Concern (TTC) approach. The exposure levels were found to be below the TTC values for repeated dose toxicity (0.03 mg/kg/day) and reproductive toxicity (0.03 mg/kg/day), indicating a favorable safety profile .
Pharmacological Effects of Acetaldehyde
While this compound itself has not been extensively studied for pharmacological effects, the parent compound acetaldehyde exhibits significant biological activity:
- CNS Effects : High doses of acetaldehyde can induce sedation and impair memory, while lower doses may produce stimulant-like effects .
- Cardiovascular Effects : Acetaldehyde stimulates the release of catecholamines (epinephrine and norepinephrine), leading to increased heart rate and blood pressure .
- Histamine Release : It also promotes histamine release, contributing to vasodilation and flushing reactions .
Case Studies
Several studies have investigated the implications of acetaldehyde exposure in various contexts:
- Alcohol Metabolism : Research indicates that individuals with ALDH2 deficiency experience heightened sensitivity to alcohol due to impaired metabolism of acetaldehyde, leading to adverse effects such as flushing and tachycardia .
- Immunogenic Properties : Acetaldehyde can form adducts with proteins that exhibit strong immunogenic properties, potentially influencing immune responses in chronic alcohol consumers .
Data Summary
Parameter | Value |
---|---|
Genotoxicity (Ames Test) | Negative |
Repeated Dose Toxicity | Below TTC (0.03 mg/kg/day) |
Reproductive Toxicity | Below TTC (0.03 mg/kg/day) |
Local Respiratory Toxicity | None |
Phototoxicity | None |
Properties
IUPAC Name |
1-(1-hexoxyethoxy)hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-4-6-8-10-12-15-14(3)16-13-11-9-7-5-2/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFOOCQEJQKBSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063842 | |
Record name | Hexane, 1,1'-[ethylidenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-58-3 | |
Record name | 1,1′-[Ethylidenebis(oxy)]bis[hexane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5405-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(hexyloxy)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde, dihexyl acetal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hexane, 1,1'-[ethylidenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1,1'-[ethylidenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylidenebis(oxy)dihexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1-BIS(HEXYLOXY)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID3N39457D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,1-Dihexyloxyethane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038678 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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